molecular formula C6H5FIN B8314349 3-Fluoro-2-iodo-6-methylpyridine

3-Fluoro-2-iodo-6-methylpyridine

Cat. No. B8314349
M. Wt: 237.01 g/mol
InChI Key: LEAWKGFYLYGGHI-UHFFFAOYSA-N
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Patent
US08987445B2

Procedure details

To a solution of 2-bromo-3-fluoro-6-methylpyridine (1000 mg, 5.26 mmol) in 1,4-dioxane (16 mL) were added sodium iodide (1580 mg, 10.52 mmol), copper (I) iodide (150 mg, 0.26 mmol), N,N′-dimethylethylenediamine (62 μL, 0.58 mmol) under argon atmosphere. The reaction solution was heated to reflux for 4 hours, cooled to room temperature, and then to the reaction solution was added water. The mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with aqueous citric acid solution and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give 3-fluoro-2-iodo-6-methylpyridine (1169 mg, 94%) as a white powder.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
1580 mg
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.[I-:10].[Na+].CNCCNC.O>O1CCOCC1.[Cu]I>[F:8][C:7]1[C:2]([I:10])=[N:3][C:4]([CH3:9])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1F)C
Name
Quantity
1580 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
62 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
washed with aqueous citric acid solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=CC1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 1169 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.